

# An In-depth Technical Guide to Deltorphin II TFA

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## Compound of Interest

Compound Name: Deltorphin 2 TFA

Cat. No.: B8146649

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This guide provides a comprehensive overview of the molecular and functional characteristics of Deltorphin II TFA, a potent and highly selective delta-opioid receptor agonist. The information is presented to support research and development activities in pharmacology and medicinal chemistry.

## Core Molecular and Physicochemical Properties

Deltorphin II is a naturally occurring heptapeptide that demonstrates a high affinity and selectivity for the  $\delta$ -opioid receptor. When complexed with Trifluoroacetic Acid (TFA), it is commonly supplied as a salt for improved stability and solubility in experimental settings.

## Molecular Formula and Weight

The chemical properties of Deltorphin II and its TFA salt are fundamental to its experimental application. The molecular formula of Deltorphin II is  $C_{38}H_{54}N_8O_{10}$ , with a corresponding molecular weight of approximately 782.9 g/mol .<sup>[1][2]</sup> Trifluoroacetic acid has a molecular formula of  $C_2HF_3O_2$  and a molecular weight of about 114.02 g/mol .

The Deltorphin II TFA salt is formed by the association of the peptide with one or more molecules of TFA. For a 1:1 salt, the combined molecular formula is  $C_{40}H_{55}F_3N_8O_{12}$ , and the molecular weight is approximately 896.91 g/mol .<sup>[2][3]</sup>

Compound	Molecular Formula	Molecular Weight ( g/mol )
Deltorphin II	C38H54N8O10	782.9[1]
Trifluoroacetic Acid (TFA)	C2HF3O2	114.02
Deltorphin II TFA (1:1 Salt)	C40H55F3N8O12	896.91

## Pharmacological Data

Deltorphin II exhibits a distinct pharmacological profile, characterized by its high affinity and selectivity for the  $\delta$ -opioid receptor.

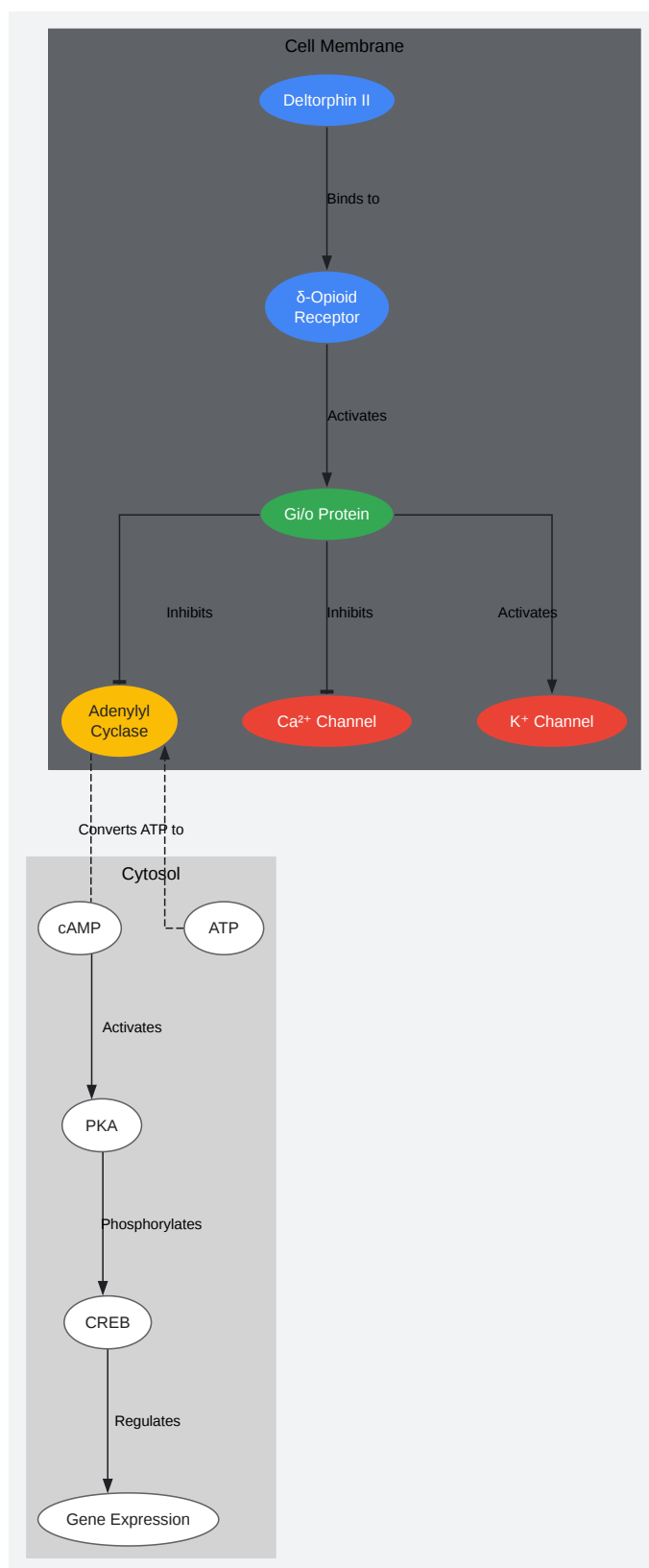
Parameter	Value	Receptor Type	Notes
Ki	0.0033 $\mu$ M	$\delta$ -opioid	Demonstrates very high affinity for the delta-opioid receptor.
Ki	>1 $\mu$ M	$\mu$ -opioid	Indicates low affinity for the mu-opioid receptor, contributing to its high selectivity.
Ki	>1 $\mu$ M	$\kappa$ -opioid	Shows low affinity for the kappa-opioid receptor.
EC50	0.034 $\mu$ M	$\delta$ -opioid	Effective concentration for 50% of maximal response in [35S]GTP $\gamma$ S binding assays, indicating potent G-protein activation.

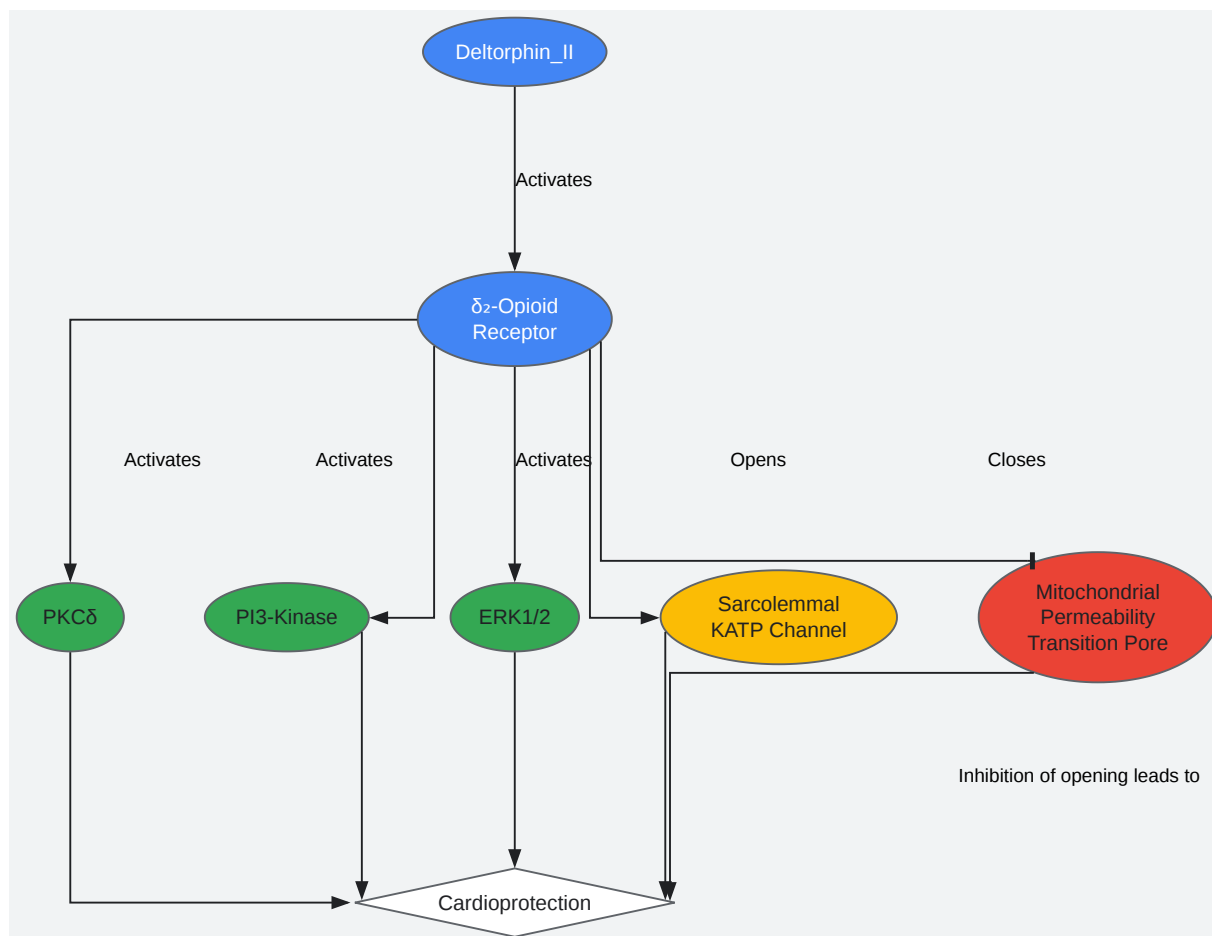
## Signaling Pathways of Deltorphin II

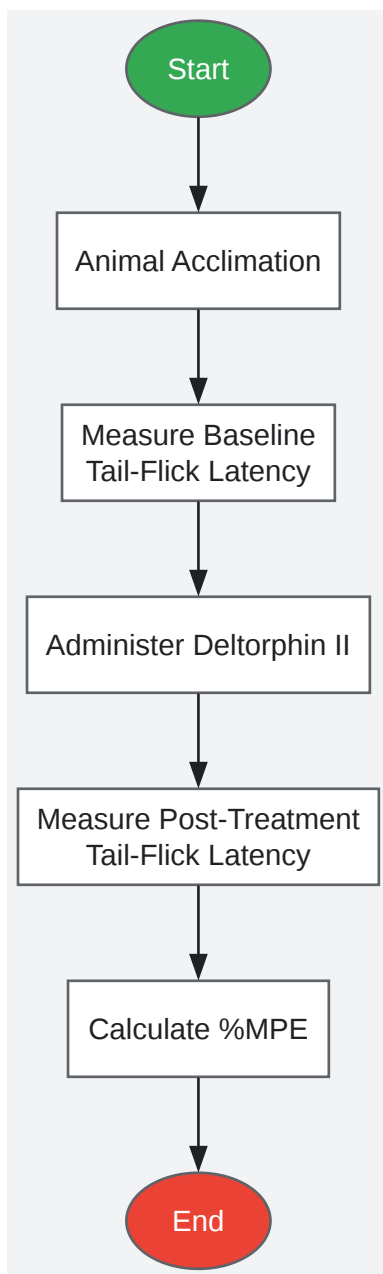
As a  $\delta$ -opioid receptor agonist, Deltorphin II initiates a cascade of intracellular signaling events upon binding to its receptor, which is a G-protein coupled receptor (GPCR).

## G-Protein Coupling and Downstream Effects

The activation of the  $\delta$ -opioid receptor by Deltorphin II primarily involves coupling to inhibitory G-proteins ( $G_i/o$ ). This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the  $\beta\gamma$ -subunits of the dissociated G-protein can directly modulate ion channels, such as inhibiting N-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.







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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)